molecular formula C22H20N4O2S B11649195 2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B11649195
M. Wt: 404.5 g/mol
InChI Key: OJLHECNMROSJNS-UHFFFAOYSA-N
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Description

2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is particularly interesting due to its unique structure, which combines a sulfonamide group with a phthalazine moiety, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the phthalazine ring and the introduction of the sulfonamide group. One common synthetic route involves the reaction of 4-methylphenylamine with phthalic anhydride to form the phthalazine intermediate. This intermediate is then reacted with 2-methyl-5-sulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various physiological effects, such as diuresis and reduced intraocular pressure . The phthalazine moiety may also interact with other biological pathways, contributing to the compound’s overall pharmacological profile.

Comparison with Similar Compounds

2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds, such as sulfamethazine and sulfadiazine . While these compounds share the sulfonamide functional group, the presence of the phthalazine ring in 2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE provides additional structural complexity and potential for unique interactions with biological targets. This uniqueness makes it a valuable compound for further research and development.

Similar Compounds

  • Sulfamethazine
  • Sulfadiazine
  • Sulfamethoxazole

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O2S/c1-14-7-11-17(12-8-14)24-22-19-6-4-3-5-18(19)21(25-26-22)16-10-9-15(2)20(13-16)29(23,27)28/h3-13H,1-2H3,(H,24,26)(H2,23,27,28)

InChI Key

OJLHECNMROSJNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N

Origin of Product

United States

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